2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-FLUOROPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound. It is characterized by the presence of a fluorophenoxy group, a propan-2-ylphenyl group, and a pyridin-2-ylacetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate halogenated compound under basic conditions.
Introduction of the Propan-2-ylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Coupling with Pyridin-2-ylacetamide: The final step involves coupling the intermediate with pyridin-2-ylacetamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.
Reduction: Reduction reactions could target the amide group, converting it to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: Exploration as a potential therapeutic agent due to its unique structure.
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Medicine
Pharmacology: Investigation of its pharmacokinetics and pharmacodynamics.
Diagnostics: Potential use in diagnostic assays.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Inhibition or Activation: Modulating the activity of enzymes or signaling pathways.
Cellular Effects: Inducing cellular responses such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N-{[4-(Propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)acetamide
- 2-(4-Methylphenoxy)-N-{[4-(Propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)acetamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
- Structural Variations : Differences in the substituents on the phenoxy and phenyl groups can lead to variations in properties and applications.
Properties
Molecular Formula |
C23H23FN2O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H23FN2O2/c1-17(2)19-8-6-18(7-9-19)15-26(22-5-3-4-14-25-22)23(27)16-28-21-12-10-20(24)11-13-21/h3-14,17H,15-16H2,1-2H3 |
InChI Key |
BDPQHQDPQXKJQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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